![molecular formula C16H17N3O2S B2455642 N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443330-02-7](/img/structure/B2455642.png)

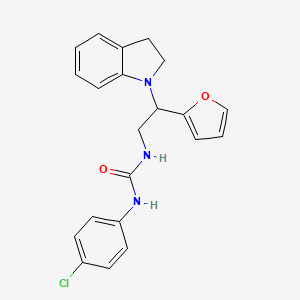

N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

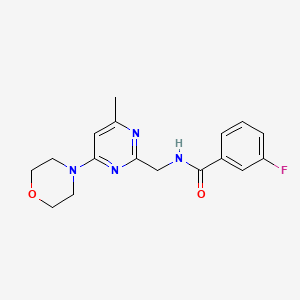

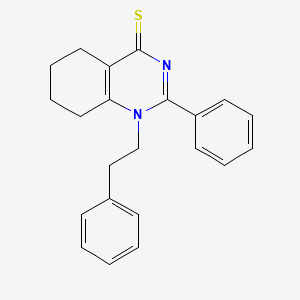

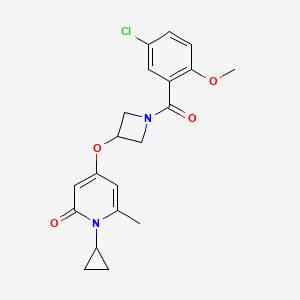

The synthesis of thiazolo[3,2-a]pyrimidines has been described in various studies. One method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines involve various synthetic approaches . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates .Applications De Recherche Scientifique

Therapeutic Potential

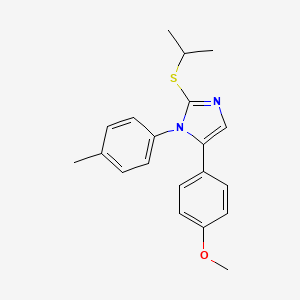

The compound is a derivative of imidazole . Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

NHC-Catalyzed Reactions

The N-mesityl group in the compound plays a significant role in NHC-catalyzed reactions . The presence of the N-mesityl group accelerates the formation of the Breslow intermediate, which is crucial in NHC-catalyzed reactions of enals .

Reactions with Electrophiles

The compound can react with various electrophiles . These reactions have been studied in detail, particularly reactions with N-electrophiles such as arenediazonium salts and nitrous acid, and C-electrophiles such as N,N-dimethylformamide dimethyl acetal (DMFDMA) .

Proton-Induced Fission

The compound has been investigated in the context of fast proton-induced fission of 238U . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Neutrino Oscillations

The compound has been associated with the OPERA experiment, which was designed to conclusively prove that muon-neutrinos can convert to tau-neutrinos . This process, called neutrino oscillation, was awarded the 2015 Nobel Physics Prize .

Open Science Practices

The compound has been mentioned in the context of open science practices . Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .

Safety and Hazards

The safety and hazards of “N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Orientations Futures

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The exploration of an efficient nanocatalyst with high catalytic properties is an active approach to avoid the limitations of traditional approaches for the synthesis of fused heterocycles .

Mécanisme D'action

Target of Action

N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as Oprea1_850541, is a heterocyclic compound They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

They possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . This reactivity might play a crucial role in the interaction of these compounds with their targets.

Biochemical Pathways

. These activities suggest that the compound may interact with multiple biochemical pathways involved in cell proliferation, bacterial growth, and inflammation.

Propriétés

IUPAC Name |

5-oxo-N-(2,4,6-trimethylphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-6-10(2)13(11(3)7-9)18-14(20)12-8-17-16-19(15(12)21)4-5-22-16/h6-8H,4-5H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJDDFWBMDBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)

![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)